Nicotinic acid, tartrate

Description

Conceptual Framework of Organic Salt and Co-crystal Formation in the Context of Carboxylic Acids and Polyols

The formation of multi-component crystals, such as salts and co-crystals, is a cornerstone of solid-state chemistry and pharmaceutical sciences. google.com These crystalline structures consist of two or more different molecules held together in a stoichiometric ratio within a single crystal lattice. google.com The interactions governing their formation can range from strong ionic bonds in salts to weaker non-covalent interactions like hydrogen bonds, π-π stacking, and van der Waals forces in co-crystals. google.comjst.go.jp

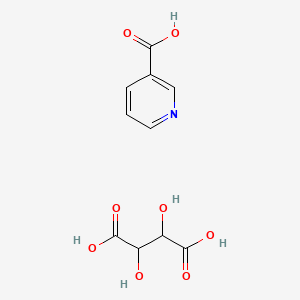

Carboxylic acids, like nicotinic acid, and polyols, such as tartaric acid, are particularly well-suited for forming such multi-component systems. Nicotinic acid possesses a pyridine (B92270) ring and a carboxylic acid group, providing sites for proton donation and acceptance. ymdb.caresearchgate.net Tartaric acid, a dicarboxylic acid with two hydroxyl groups, offers multiple hydrogen bond donors and acceptors. jst.go.jp The interaction between a carboxylic acid and a basic nitrogen atom, as in the pyridine ring of nicotinic acid, can lead to proton transfer, resulting in the formation of a salt. google.com Alternatively, if proton transfer is incomplete or absent, the components can assemble through hydrogen bonding to form a co-crystal. google.com The specific outcome—salt or co-crystal—depends on the relative acidity and basicity (pKa values) of the constituent molecules and the crystallization conditions.

Rationale for Investigating Nicotinic Acid-Tartrate Interactions for Solid-State Modification

The investigation into nicotinic acid-tartrate systems is driven by the desire to improve the physicochemical properties of nicotinic acid for pharmaceutical applications. google.comontosight.ai Nicotinic acid in its pure form can present challenges related to its solid-state characteristics. By forming a salt or co-crystal with a "Generally Regarded As Safe" (GRAS) coformer like tartaric acid, it is possible to engineer novel solid forms with enhanced properties. google.com

Key motivations for this research include:

Enhanced Stability: The formation of crystalline salts can significantly improve the thermal and photostability of compounds that are otherwise prone to degradation. acs.orgresearchgate.net

Modified Solubility and Dissolution Rate: Co-crystallization is a recognized technique to alter the solubility and dissolution rate of active pharmaceutical ingredients (APIs), which can in turn influence their bioavailability. jst.go.jpresearchgate.net

Tunable Physicochemical Properties: Crystal engineering allows for the creation of a diverse range of solid forms with tailored properties, such as melting point and hygroscopicity. google.comacs.org

Historical Context of Nicotinic Acid Derivatives and Tartaric Acid in Chemical Research

Nicotinic acid, also known as niacin or vitamin B3, was first synthesized in 1867 through the oxidation of nicotine (B1678760). news-medical.netwikipedia.org Its biological significance as a preventative factor for pellagra was established in the early 20th century. news-medical.net Since then, nicotinic acid and its derivatives have been the subject of extensive research, not only for their nutritional value but also for their therapeutic effects, such as lipid-lowering activity. researchgate.nettaylorandfrancis.comnih.gov The development of various derivatives has been an ongoing effort to enhance efficacy and reduce side effects. researchgate.netacs.org

Tartaric acid has an equally rich history in chemical research. It was first isolated from grapes and has been known to winemakers for centuries. wikipedia.org The Swedish chemist Carl Wilhelm Scheele developed a process for its extraction in 1769. wikipedia.org A pivotal moment in the history of chemistry came in 1847 when Louis Pasteur's work with tartaric acid crystals led to the discovery of molecular chirality and the principles of stereochemistry. wikipedia.org Tartaric acid and its derivatives are widely used in various industries, including food, pharmaceuticals, and chemical synthesis, serving as resolving agents, chiral building blocks, and catalysts. nih.govchemicalbook.comatamankimya.comresearchgate.net

Interdisciplinary Relevance: Bridging Organic Chemistry, Solid-State Chemistry, and Pharmaceutical Engineering Research

The study of nicotinic acid-tartrate systems is inherently interdisciplinary, drawing upon expertise from several scientific fields.

Organic Chemistry: This field provides the foundation for understanding the synthesis, structure, and reactivity of nicotinic acid and tartaric acid. researchgate.netnih.gov It also guides the design and creation of new derivatives. acs.org

Solid-State Chemistry: This discipline focuses on the crystalline structure and properties of the resulting nicotinic acid-tartrate compounds. acs.orgresearchgate.net Techniques like X-ray diffraction are crucial for elucidating the precise arrangement of molecules in the crystal lattice. google.comacs.org

Pharmaceutical Engineering: This applied science is concerned with the practical application of these novel solid forms. google.comresearchgate.net It involves developing processes for large-scale production, formulating the compounds into stable dosage forms, and evaluating their performance. google.com

The convergence of these fields allows for a comprehensive approach to the design and development of new materials with optimized properties for pharmaceutical use. researchgate.netdntb.gov.ua

Research Findings on Nicotinic Acid-Tartrate Systems

Recent research has explored the synthesis and characterization of nicotinic acid-tartrate complexes, revealing interesting structural and thermal properties.

Synthesis and Crystal Structure

Nicotinic acid tartrate can be synthesized by reacting nicotinic acid with tartaric acid in a suitable solvent, such as ethanol (B145695) or water. google.com The resulting product can be a crystalline solid. acs.orggoogle.com

One study reported the synthesis of nicotinium tartrate salts using both D-(−)-tartaric acid and L-(+)-tartaric acid. acs.org The reaction of (S)-nicotine with L-(+)-tartaric acid in a 1:2 molar ratio in a water/ethanol solution yielded single crystals of (S)-nicotinium bis-L-(+)-tartrate dihydrate. acs.org Similarly, reacting (S)-nicotine with D-(−)-tartaric acid in ethanol produced single crystals of (S)-nicotinium bis-D-(−)-tartrate. acs.org

X-ray diffraction analysis of a nicotine-tartrate complex revealed a crystal structure belonging to the orthorhombic system with the space group P212121. google.com The molecular formula was determined to be 2(C₄H₅O₆)·C₁₀H₁₆N₂·H₂O, indicating that the complex consists of one doubly protonated nicotine cation, two singly charged tartrate anions, and one water molecule. google.com

Thermal Properties

Differential scanning calorimetry (DSC) has been used to determine the thermal behavior of nicotinic acid-tartrate salts. The melting points of these salts are influenced by the specific isomer of tartaric acid used. acs.org

The salt prepared with L-(+)-tartaric acid exhibited a melting point of 93.7 °C. acs.org

In contrast, the salt formed with D-(−)-tartaric acid showed a significantly higher melting point of 143.1 °C, indicating greater thermal stability. acs.org

Another study on a nicotinium tartrate single crystal reported a melting point of 180°C with no decomposition before melting. researchgate.net These findings demonstrate the potential to tune the thermal properties of nicotinic acid through the selection of the tartaric acid isomer. acs.org

Interactive Data Tables

Table 1: Physicochemical Properties of Nicotinic Acid and Tartaric Acid

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State |

| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 236.6 | White crystalline powder |

| L-(+)-Tartaric Acid | C₄H₆O₆ | 150.09 | 170.2 | Colorless crystals or white powder |

Data sourced from ymdb.caacs.orgatamankimya.comnih.gov

Table 2: Crystallographic and Thermal Data of Nicotinic Acid-Tartrate Complexes

| Complex | Molecular Formula | Crystal System | Space Group | Melting Point (°C) |

| (S)-Nicotinium bis-L-(+)-tartrate dihydrate | C₁₈H₃₀N₂O₁₄ | Orthorhombic | P2₁2₁2₁ | 93.7 |

| (S)-Nicotinium bis-D-(−)-tartrate | C₁₈H₂₆N₂O₁₂ | Not specified | Not specified | 143.1 |

| Nicotinium Tartrate | Not specified | Not specified | Not specified | 180 |

Data sourced from acs.orgresearchgate.netgoogle.com

Properties

CAS No. |

3789-96-6 |

|---|---|

Molecular Formula |

C10H11NO8 |

Molecular Weight |

273.20 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;pyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H5NO2.C4H6O6/c8-6(9)5-2-1-3-7-4-5;5-1(3(7)8)2(6)4(9)10/h1-4H,(H,8,9);1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

HOOBMMASCVBGHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O.C(C(C(=O)O)O)(C(=O)O)O |

Related CAS |

59-67-6 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for Nicotinic Acid Tartrate Co Crystals and Salts

Solution-Based Crystallization Techniques

Solution-based methods are traditional and widely employed techniques that rely on the dissolution of starting materials in a suitable solvent system, followed by a crystallization process induced by supersaturation.

Slow Evaporation Methods for Single Crystal Growth

The slow evaporation technique is a prevalent and effective method for growing high-quality single crystals, which are essential for definitive structural elucidation via X-ray diffraction. This method involves dissolving stoichiometric amounts of the active pharmaceutical ingredient (API) and a co-former in a common solvent and allowing the solvent to evaporate slowly and undisturbed at a constant temperature.

A specific application of this technique was successful in growing Nicotinic L-Tartaric (NLT) single crystals. aip.org In this study, nicotinic acid and L-tartaric acid were dissolved in distilled water. The solution was left undisturbed at room temperature, and through spontaneous nucleation and subsequent slow evaporation, optically clear, defect-free single crystals were harvested over a period of 45 days. aip.org The structure of the resulting crystal was confirmed by single crystal X-ray diffraction to be an orthorhombic system. aip.org

Table 1: Experimental Parameters for Slow Evaporation of Nicotinic L-Tartaric Acid

| Parameter | Details | Source |

| Reactants | Nicotinic Acid, L-Tartaric Acid | aip.org |

| Solvent | Distilled Water | aip.org |

| Technique | Slow solvent evaporation | aip.org |

| Temperature | Room Temperature | aip.org |

| Growth Period | 45 days | aip.org |

| Result | High-quality single crystals | aip.org |

Controlled Precipitation Approaches

Controlled precipitation, including anti-solvent addition, is a technique that induces rapid crystallization from a solution. In this method, the components are dissolved in a solvent in which they are soluble, and then a second solvent (an anti-solvent) in which the desired compound is insoluble is added. This addition reduces the solubility of the compound in the mixed solvent system, leading to supersaturation and subsequent precipitation. The rate of anti-solvent addition, temperature, and agitation are critical parameters that control the particle size and crystallinity of the product.

While specific studies detailing a controlled precipitation method for nicotinic acid-tartrate are not prominent in the reviewed literature, this approach is a standard crystallization strategy. For instance, the related compound nicotine (B1678760) bitartrate (B1229483) dihydrate crystals have been prepared by dissolving L-(+)-tartaric acid in a mixed solution of a low molecular weight alcohol and water, followed by the addition of nicotine to induce crystallization under controlled temperature and stirring conditions.

Solvent-Assisted Co-crystallization Strategies

Solvent-assisted co-crystallization, often referred to as slurry crystallization or slurry conversion, is a versatile method for screening and producing co-crystals. This technique involves suspending the starting materials (nicotinic acid and tartaric acid) in a small amount of a solvent in which they have limited solubility. The mixture is stirred or agitated as a slurry for a period, which can range from hours to days. During this time, the small amount of dissolved components can interact and crystallize into a more thermodynamically stable co-crystal form, which precipitates out of the slurry.

This method is particularly useful for screening different solvents and for its applicability to compounds that may not be suitable for slow evaporation due to incongruent solubilities. The technique has been successfully used to form co-crystals between the API stanolone and L-tartaric acid, demonstrating its utility for tartaric acid as a co-former. sysrevpharm.org

Mechanochemical Synthesis Approaches

Mechanochemical synthesis involves the use of mechanical energy (e.g., grinding, milling) to induce chemical reactions and phase transformations in the solid state. These methods are often considered green chemistry approaches as they significantly reduce or eliminate the need for bulk solvents. nih.govresearchgate.net

Liquid-Assisted Grinding for Solid-State Reactions

Liquid-assisted grinding (LAG) is a mechanochemical technique where the solid reactants are ground together with a minimal amount of a liquid phase. dariobraga.it The added liquid acts as a catalyst, enhancing molecular mobility and facilitating the co-crystal formation process, often resulting in higher yields and better crystallinity compared to dry grinding. dariobraga.itnih.gov

While direct reports on the synthesis of nicotinic acid-tartrate via LAG are scarce, the method has proven highly effective for producing other tartaric acid co-crystals. For example, co-crystals of fexofenadine-tartaric acid and piracetam-L-tartaric acid have been successfully prepared using this technique. tbzmed.ac.irugr.es The process typically involves grinding the API and co-former in a specific molar ratio in a mortar and pestle or a ball mill, with the dropwise addition of a selected solvent.

Table 2: Examples of Tartaric Acid Co-crystal Synthesis using Liquid-Assisted Grinding

| Drug (API) | Co-former | Method | Key Finding | Source |

| Fexofenadine | Tartaric Acid | Liquid-Assisted Grinding | Effective for co-crystal preparation. | tbzmed.ac.ir |

| Piracetam | L-Tartaric Acid | Solvent-Drop Grinding | Resulted in a co-crystal with improved hygroscopic properties. | ugr.es |

| Racemic Malic Acid | Tartaric Acid | Liquid-Assisted Grinding | Converted racemic mixture into distinct diastereomeric cocrystal phases. | nih.gov |

Dry Grinding Techniques for Co-crystal Formation

Dry grinding, or neat grinding, is a solvent-free mechanochemical method where co-crystal components are ground together in their solid state. The mechanical force applied during grinding provides the energy needed to break the crystal lattices of the reactants and form new intermolecular interactions, leading to the co-crystal phase. This technique is a rapid and environmentally friendly method for screening co-crystal formation.

Although a specific protocol for the dry grinding of nicotinic acid with tartaric acid is not detailed in the available literature, the method is widely used for similar systems. For example, co-crystals of acyclovir with fumaric acid have been successfully synthesized via dry grinding. sysrevpharm.org Similarly, co-crystals of carbamazepine with nicotinamide have been formed through co-grinding, highlighting the applicability of this method to nicotinic acid's parent amide. ugr.es The process is typically performed using a mortar and pestle or a mechanical mill for a set duration.

Stoichiometric Ratio Optimization in Reaction Design

The stoichiometry of the reacting components—nicotinic acid and tartaric acid—is a critical parameter in the synthesis of nicotinic acid-tartrate complexes. The molar ratio of these precursors directly influences whether the resulting solid phase is a salt, a co-crystal, or a mixture, and it governs the final crystal structure and physicochemical properties of the material. nih.gov Co-crystals are defined as crystalline materials composed of two or more different molecules in the same crystal lattice in a defined stoichiometric ratio. nih.gov

In the design of synthetic reactions for such complexes, researchers typically screen various stoichiometric ratios to identify stable phases and optimize the desired outcome. For instance, studies on other active pharmaceutical ingredients (APIs) with coformers have explored molar ratios of 1:1, 1:2, and 2:1 to determine their impact on crystal formation. acs.org The stability of different stoichiometric forms often depends on the concentration of the components in the solution during crystallization. acs.org

A study on the formation of modafinil-nicotinic acid co-crystals successfully prepared a 1:1 molar ratio complex using a liquid-assisted grinding technique. mdpi.com This highlights the importance of equimolar ratios in achieving a stable co-crystal structure. However, other stoichiometries can and do occur. Research on a carbamazepine and 4-aminobenzoic acid system revealed the existence of both a 2:1 and a 1:1 co-crystal, with their formation and stability being dependent on the ligand concentration in the solution. acs.org

The optimization process involves preparing the nicotinic acid and tartaric acid mixture in various molar ratios and analyzing the resulting solid product using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline phase and determine its nature.

Table 1: General Approach to Stoichiometric Ratio Screening in Co-crystal/Salt Formation

| Nicotinic Acid Molar Ratio | Tartaric Acid Molar Ratio | Potential Outcome | Characterization Methods |

| 1 | 1 | 1:1 Co-crystal or Salt | PXRD, DSC, FTIR, SEM |

| 1 | 2 | 1:2 Co-crystal or Salt | PXRD, DSC, FTIR, SEM |

| 2 | 1 | 2:1 Co-crystal or Salt | PXRD, DSC, FTIR, SEM |

| Other | Other | Mixture of phases or solvate | PXRD, DSC, FTIR, SEM |

This table illustrates a generalized screening process. The optimal ratio for nicotinic acid-tartrate must be determined experimentally.

Enantiomeric Purity Considerations for Tartaric Acid Isomers in Nicotinic Acid Salt Formation

Tartaric acid is a chiral molecule that exists as three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso-tartaric acid. wikipedia.org The enantiomeric purity of the tartaric acid used is a crucial consideration in the formation of salts or co-crystals with nicotinic acid, as it dictates the stereochemistry and potentially the physical properties of the final product.

Nicotinic acid itself is an achiral molecule. When an achiral compound like nicotinic acid reacts with an enantiomerically pure chiral compound, the resulting salt will also be chiral.

Reaction with L-(+)-tartaric acid will produce nicotinic acid L-tartrate.

Reaction with D-(-)-tartaric acid will produce nicotinic acid D-tartrate.

These two products are enantiomers of each other, meaning they are non-superimposable mirror images. As such, they will exhibit identical physical properties like melting point, solubility, and density, but will rotate plane-polarized light in equal and opposite directions.

The significance of using enantiopure tartaric acid is demonstrated in studies involving the chiral molecule nicotine. When (S)-nicotine was combined with enantiopure isomers of tartaric acid, the resulting diastereomeric salts displayed remarkably different thermal properties. nih.gov The salt formed with L-(+)-tartaric acid had a melting point of 93.7 °C, whereas the salt formed with D-(-)-tartaric acid melted at a much higher temperature of 143.1 °C. nih.gov This difference arises because the products are diastereomers (stereoisomers that are not mirror images), which have distinct physical properties.

While nicotinic acid is achiral, the principle remains important. Using tartaric acid with high enantiomeric purity ensures the formation of a single, predictable, and reproducible crystalline product. If a racemic mixture (a 50:50 mixture of L- and D-isomers) of tartaric acid is used, it could result in the formation of a racemic compound or a conglomerate (a physical mixture of enantiomeric crystals), which may have different properties than the pure enantiomeric salts. The use of meso-tartaric acid, being a different stereoisomer altogether, would result in a diastereomeric salt relative to the chiral tartrates, with its own unique set of physical properties.

Therefore, controlling the enantiomeric purity of the tartaric acid is fundamental to controlling the solid-state properties of the resulting nicotinic acid salt.

Table 2: Isomers of Tartaric Acid

| Isomer Name | Systematic Name | Chirality | Natural Abundance |

| L-(+)-tartaric acid | (2R,3R)-tartaric acid | Chiral | The most common naturally occurring form. wikipedia.org |

| D-(-)-tartaric acid | (2S,3S)-tartaric acid | Chiral | Enantiomer of the natural form. |

| meso-tartaric acid | (2R,3S)-tartaric acid | Achiral | An internal plane of symmetry makes it optically inactive. |

Advanced Structural Characterization of Nicotinic Acid Tartrate Crystalline Forms

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement within a crystal. This technique has been instrumental in elucidating the precise structures of nicotinic acid-tartrate crystalline forms.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. For the crystalline forms of nicotinic acid-tartrate, distinct crystallographic parameters have been identified.

One well-characterized compound is (S)-nicotinium bis-l-(+)-tartrate dihydrate , a salt formed between (S)-nicotine and L-(+)-tartaric acid. Although a specific space group is not detailed in the readily available literature, its structural analysis has been thoroughly conducted.

Another crystalline form, synthesized from nicotinic acid and L-tartaric acid (NLT) , has been reported to belong to the orthorhombic crystal system with the space group Abm2 researchgate.net. This non-centrosymmetric space group is a key indicator of potential second-order nonlinear optical properties.

For comparison, nicotinic acid itself typically crystallizes in the monoclinic system with the space group P2₁/c. The variance in crystal systems and space groups between the parent molecule and its tartrate salt or co-crystal highlights the significant impact of intermolecular interactions on the solid-state arrangement.

| Compound | Crystal System | Space Group |

|---|---|---|

| Nicotinic L-Tartaric (NLT) | Orthorhombic | Abm2 researchgate.net |

| Nicotinic Acid (for comparison) | Monoclinic | P2₁/c |

Elucidation of Asymmetric Unit Composition and Conformation

The asymmetric unit is the smallest part of the crystal structure from which the entire lattice can be generated by applying symmetry operations. Its composition reveals the stoichiometry of the components in the crystal.

For (S)-nicotinium bis-l-(+)-tartrate dihydrate , single-crystal X-ray diffraction revealed an asymmetric unit containing two doubly protonated (S)-nicotinium dications, four L-tartrate monoanions, and four water molecules researchgate.net. This corresponds to a stoichiometric ratio of 1:2:2 for nicotine (B1678760):tartaric acid:water. The protonation occurs on both the pyridine (B92270) and pyrrolidine nitrogen atoms of the nicotine molecule.

The conformation of the molecules within the asymmetric unit is stabilized by a network of hydrogen bonds. The tartrate ions and water molecules play a crucial role in linking the nicotinium cations.

Analysis of Molecular Packing Arrangements in the Solid State

The molecular packing describes how the molecules in the asymmetric unit are arranged in three-dimensional space. This arrangement is governed by intermolecular forces, primarily hydrogen bonding, as well as van der Waals interactions.

In the crystal structure of (S)-nicotinium bis-l-(+)-tartrate dihydrate , the packing is dominated by an extensive hydrogen-bonding network researchgate.net. The tartrate anions and water molecules act as bridges, connecting the nicotinium cations and creating a stable, three-dimensional supramolecular architecture. These interactions are fundamental to the stability of the crystalline solid.

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. It serves as a fingerprint for a specific crystalline phase, allowing for identification and an assessment of purity.

The PXRD pattern of a nicotinic acid-tartrate co-crystal or salt is expected to show a unique set of diffraction peaks at characteristic 2θ angles, which are distinct from the patterns of the individual starting materials (nicotinic acid and tartaric acid) acs.orgnih.gov. The appearance of new, sharp peaks in the diffractogram of the product confirms the formation of a new crystalline phase acs.org.

For (S)-nicotinium bis-l-(+)-tartrate dihydrate , the PXRD patterns have been reported and are available in the supporting information of the corresponding research article acs.org. These patterns are used to confirm the phase identity of the bulk synthesized material and to ensure it is free from crystalline impurities, such as the starting materials. Similarly, the crystallinity of the Nicotinic L-Tartaric (NLT) crystals was confirmed through their powder XRD pattern researchgate.net.

Spectroscopic Investigations for Molecular Structure and Intermolecular Interactions

Spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, provide valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups and vibrational modes.

In the analysis of nicotinic acid-tartrate crystals, FTIR is used to confirm the presence of functional groups from both molecules and to probe the interactions between them. The formation of a salt or co-crystal leads to shifts in the positions of characteristic vibrational bands compared to the pure components.

For a nicotinic acid-tartrate system, key vibrational modes include:

O-H stretching: Associated with the carboxylic acid and hydroxyl groups of tartaric acid, and potentially water molecules. These typically appear as broad bands in the 3500-2500 cm⁻¹ region.

C=O stretching: The carbonyl group of the carboxylic acid in both nicotinic acid and tartaric acid gives a strong absorption band, usually around 1700 cm⁻¹. Hydrogen bonding in the co-crystal structure can cause this peak to shift to a lower wavenumber aip.org.

C=C and C=N stretching: These vibrations from the pyridine ring of nicotinic acid are expected in the 1600-1400 cm⁻¹ region aip.org.

C-O stretching: These bands, associated with the carboxylic acid and alcohol groups, appear in the 1300-1000 cm⁻¹ region.

Shifts in the O-H and C=O stretching frequencies are particularly indicative of the formation of new hydrogen bonds between the nicotinic acid and tartaric acid molecules in the crystalline state. The IR spectra for (S)-nicotinium bis-l-(+)-tartrate dihydrate are available in the supporting information of the published study, providing a detailed vibrational fingerprint of this specific salt acs.org.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | 3500 - 2500 (broad) | Carboxylic acid, Hydroxyl, Water |

| C-H stretch | 3100 - 2800 | Aromatic and Aliphatic C-H |

| C=O stretch | ~1700 | Carboxylic acid |

| C=C, C=N stretch | 1600 - 1400 | Pyridine ring |

| C-O stretch | 1300 - 1000 | Carboxylic acid, Alcohol |

Raman Spectroscopy for Vibrational Fingerprinting and Lattice Dynamics

Raman spectroscopy is a powerful non-destructive technique used to obtain a vibrational fingerprint of a molecule, providing insights into its chemical structure, polymorphism, and crystallinity. jascoinc.com In the context of nicotinic acid-tartrate, Raman spectroscopy can identify the unique vibrational modes of both the nicotinic acid and tartrate moieties, as well as characterize the crystal lattice structure.

The Raman spectrum of a crystalline material is typically divided into two regions: the high-wavenumber region (above 400 cm⁻¹), which corresponds to intramolecular vibrations, and the low-wavenumber region (below 400 cm⁻¹), which is associated with intermolecular vibrations, or lattice dynamics. jascoinc.com

Vibrational Fingerprinting: The intramolecular vibrations provide a characteristic "fingerprint" of the compound. For nicotinic acid-tartrate, specific bands corresponding to the vibrations of the pyridine ring, the carboxylic acid groups of both components, and the C-H and C-C bonds can be identified. For instance, studies on cocrystals of nicotinic acid have identified characteristic bands for the C=O stretching vibration, as well as pyridine ring stretching and deformation modes. researchgate.net The formation of the salt results in shifts in these vibrational frequencies compared to the pure starting materials, particularly in the bands associated with the carboxylic acid and the pyridine nitrogen, confirming the proton transfer and ionic interaction between the two components.

A comparison of the Raman spectra of a nicotinic acid cocrystal with its individual components reveals significant band shifts, indicating the formation of a new crystalline phase. researchgate.net Key vibrational modes for nicotinic acid include those for C=O stretching and pyridine ring vibrations. researchgate.net

Table 1: Representative Raman Band Assignments for Nicotinic Acid Moiety in a Crystalline Form

| Wavenumber (cm⁻¹) | Assignment |

| 1694 | v(C=O) |

| 1599 | v(C=C)N |

| 1588 | v₂(C=C)N |

| Source: Data derived from studies on nicotinic acid cocrystals. researchgate.net |

Lattice Dynamics: The low-frequency region of the Raman spectrum provides information about the crystal lattice. jascoinc.com These lattice vibrations, or phonon modes, are highly sensitive to the crystalline arrangement and symmetry. aps.orgaps.org The number, frequency, and symmetry of these modes are determined by the unit cell of the crystal. aps.orgstanford.edu Therefore, different polymorphic forms of nicotinic acid-tartrate would exhibit distinct lattice mode patterns in their low-wavenumber Raman spectra, allowing for the identification and differentiation of polymorphs. The study of these modes as a function of temperature can also provide insights into phase transitions and the thermal stability of the crystal structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. For nicotinic acid, tartrate, ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the individual components and verify the integrity of the salt in solution.

In the ¹H NMR spectrum of nicotinic acid, distinct resonances are observed for the four protons on the pyridine ring. hmdb.cahmdb.castackexchange.com The chemical shifts and coupling patterns of these protons are characteristic of the 3-substituted pyridine structure. stackexchange.com Similarly, the ¹H NMR spectrum of tartaric acid shows characteristic signals for its methine protons. When the nicotinic acid-tartrate salt is dissolved, spectra can confirm the presence of both ionic species.

Research on crystalline salts of nicotine with enantiopure tartaric acid has utilized ¹H NMR to assess the photostability of these forms. nih.gov In these studies, NMR spectra taken before and after exposure to UV irradiation showed that, unlike pure nicotine, the nicotinium tartrate salts exhibited no degradation. nih.gov This highlights the utility of NMR in confirming that the crystalline salt form can effectively stabilize the active molecule. nih.gov

The protonation of the pyridine nitrogen in nicotinic acid upon salt formation with tartaric acid leads to changes in the chemical shifts of the adjacent ring protons, providing evidence of the ionic interaction in solution.

Table 2: Typical ¹H NMR Chemical Shifts for Nicotinic Acid Protons

| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 2 | ~9.15 | d | ~1.5 |

| 6 | ~8.83 | dd | ~5, ~1.5 |

| 4 | ~8.30 | dt | ~8, ~2 |

| 5 | ~7.60 | m (ddd) | ~8, ~5, <1 |

| Source: Representative data from experimental spectra of nicotinic acid. stackexchange.com |

Advanced Microscopy and Surface Analysis

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.com This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the entire crystal. The resulting Hirshfeld surface can be mapped with various properties to analyze close contacts between molecules.

A key visualization is the surface mapped with the normalized contact distance (d_norm). This property highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of similar length in white, and longer contacts in blue. nih.gov These visualizations allow for the rapid identification of significant interactions, such as hydrogen bonds, which typically appear as distinct red spots on the d_norm surface. mdpi.com

The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts in the crystal. nih.gov These plots display the distance from the surface to the nearest nucleus inside the surface (d_i) versus the distance to the nearest nucleus outside (d_e). The distribution and shape of the points on this plot are characteristic of specific types of interactions (e.g., O-H···O hydrogen bonds appear as sharp spikes, while H···H contacts form a large central region). researchgate.net

Table 3: Example Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Molecular Crystal

| Contact Type | Contribution (%) |

| H···H | 58.4 |

| H···C/C···H | 20.3 |

| H···O/O···H | 18.3 |

| Source: Data from a crystal structure analysis featuring prominent hydrogen bonding. nih.gov |

Scanning Electron Microscopy (SEM) for Morphology and Crystallinity

Scanning Electron Microscopy (SEM) is a vital technique for characterizing the morphology and surface features of crystalline materials. SEM provides high-resolution images that reveal the size, shape (habit), and surface topography of crystals. This information is crucial for understanding the material's crystallinity and physical properties.

For nicotinic acid-tartrate, SEM analysis would be used to visualize the crystals obtained from the crystallization process. The resulting micrographs would show the external morphology, which could be, for example, prismatic, plate-like, or needle-shaped, depending on the crystallization conditions. Studies on nicotinic acid have revealed its monoclinic crystal structure, and SEM images have shown its distinct crystalline morphology. researchgate.net

The degree of crystallinity can be inferred from the images; well-defined faceted crystals are indicative of high crystallinity, whereas agglomerated particles with poorly defined edges may suggest a lower degree of crystallinity or the presence of amorphous content. Furthermore, SEM can be used to assess the homogeneity of a crystalline batch by analyzing the particle size distribution and identifying the presence of different crystal habits, which could indicate polymorphism. The technique is essential for quality control in the manufacturing of crystalline solids. nih.gov

Solid State Behavior and Intermolecular Interaction Analysis of Nicotinic Acid Tartrate Systems

Hydrogen Bonding Networks and Their Role in Crystal Stability and Architecture

The supramolecular assembly of the 1:1 salt of nicotinic acid with L-tartaric acid, specifically anhydrous 3-carboxypyridinium hydrogen (2R,3R)-tartrate, is dominated by an extensive and robust three-dimensional hydrogen-bonding network. nih.gov This network is the primary determinant of the crystal's architecture and stability.

The structure arises from proton transfer from one of the carboxylic acid groups of tartaric acid to the pyridine (B92270) nitrogen of nicotinic acid, creating a 3-carboxypyridinium cation and a hydrogen tartrate anion. The resulting charged moieties facilitate strong, charge-assisted hydrogen bonds.

Key features of the hydrogen-bonding scheme include:

Cation-Anion Linkages: A direct, four-centered N⁺-H···O hydrogen-bonding interaction exists between the pyridinium cation and the carboxyl group of the hydrogen tartrate anion, leading to the formation of a conjoint cyclic R¹₂(5) association. nih.gov

Anion-Anion Chains: The hydrogen tartrate anions form head-to-tail C(7) hydrogen-bonded chain substructures, a common motif in 1:1 proton-transfer hydrogen tartrate salts. nih.gov These chains are a fundamental building block of the crystal structure.

Cation-Cation Dimers: The 3-carboxypyridinium cations interact via strong carboxyl-carboxyl O-H···O hydrogen bonds, forming cyclic R²₂(6) inter-sheet associations. nih.gov This interaction effectively links adjacent hydrogen-bonded sheets, extending the network into three dimensions. The O···O distance for this interaction has been measured at 2.5387 (17) Å, indicating a very strong bond. nih.gov

| Interaction Type | Donor-Acceptor | Graph Set Motif | Description | Reference |

|---|---|---|---|---|

| Cation-Anion | N⁺-H···O | R¹₂(5) | Links pyridinium cation to tartrate anion. | nih.gov |

| Anion-Anion | O-H···O | C(7) | Forms head-to-tail chains of hydrogen tartrate anions. | nih.gov |

| Cation-Cation | O-H···O | R²₂(6) | Forms cyclic dimers between carboxylic acid groups of cations, linking sheets. | nih.gov |

π-π Stacking Interactions and Aromatic Ring Orientations

In the crystal structure of 3-carboxypyridinium hydrogen (2R,3R)-tartrate, the dominant organizational forces are the strong and directional hydrogen bonds. Analysis of the reported crystal structure indicates that π-π stacking interactions between the aromatic pyridine rings of the nicotinic acid cations are not a significant feature of the crystal packing. The arrangement of the cations is primarily dictated by the need to satisfy the optimal geometry for the robust O-H···O and N-H···O hydrogen bonds that define the three-dimensional architecture. The pyridinium rings are oriented to facilitate these interactions rather than to achieve the parallel-displaced or sandwich-type geometries typically associated with stabilizing π-π stacking.

Conformational Analysis within the Crystalline Lattice

Conformational analysis of the nicotinic acid-tartrate salt within its crystalline lattice reveals relatively rigid structures for both the cation and the anion.

3-Carboxypyridinium Cation: The cation is essentially planar, with the carboxylic acid group being nearly coplanar with the pyridine ring. This planarity maximizes conjugation and is a common feature in nicotinic acid and its derivatives. The specific conformation is stabilized by the extensive intermolecular hydrogen bonding, which locks the cation into a defined orientation within the crystal lattice.

Hydrogen Tartrate Anion: The tartrate anion adopts its typical, well-established staggered conformation. The torsion angle along the central C-C bond deviates from a perfect anti-periplanar (180°) arrangement, a characteristic feature of tartrates in the solid state. This conformation is maintained across a wide variety of tartrate salts and is determined by the intrinsic stereochemistry of the molecule and its interactions with neighboring ions.

Polymorphism and Pseudopolymorphism Studies in Nicotinic Acid-Tartrate Materials

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of solid-state science. To date, there have been no reports of true polymorphs for the 1:1 nicotinic acid-tartrate salt. The known crystal structure is an anhydrous form. nih.gov

However, the concept of pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates or hydrates, is highly relevant. In the same study that characterized the anhydrous nicotinic acid-tartrate, related compounds such as 3-aminopyridinium hydrogen tartrate and 2-carboxypyridinium hydrogen tartrate were found to crystallize as a dihydrate and a monohydrate, respectively. nih.gov This demonstrates the propensity of the pyridine-tartrate system to form hydrates depending on the specific substituent on the pyridine ring and the crystallization conditions.

The existence of an anhydrous form of nicotinic acid-tartrate alongside hydrated forms in similar systems suggests that the formation of pseudopolymorphs is possible for this compound under different conditions (e.g., crystallization from different solvents or at different humidity levels). While nicotinic acid itself is not known for extensive polymorphism, related molecules like nicotinamide are known to be highly polymorphic, indicating that the pyridine carboxamide structural motif has the potential to form numerous stable crystal packing arrangements.

Investigation of Amorphous Forms and Amorphization Mechanisms

Amorphous forms are solids that lack the long-range periodic order of crystalline materials. While no specific studies on amorphous nicotinic acid-tartrate have been published, the mechanisms of amorphization and the nature of the amorphous state can be inferred from studies on closely related systems, such as 2-phenylamino nicotinic acid (2PNA). nih.gov

Amorphization of nicotinic acid-tartrate could likely be achieved through standard methods such as mechanical milling (grinding) or quench-cooling of a melt. These high-energy processes disrupt the crystal lattice, preventing the molecules from organizing into a thermodynamically stable, ordered state.

The resulting amorphous solid would be a structurally heterogeneous material. nih.gov Unlike the crystal, where intermolecular interactions are uniform and repetitive, the amorphous state would contain a distribution of local interaction environments. It can be expected that the strong hydrogen-bonding synthons present in the crystal (acid-pyridine and acid-acid) would persist in the amorphous state but in a disordered arrangement. nih.govresearchgate.net Spectroscopic studies on amorphous 2PNA have shown that its structure contains a mix of acid-pyridine aggregates (both neutral and zwitterionic) and carboxylic acid dimers. nih.gov A similar molecular speciation would be expected for amorphous nicotinic acid-tartrate.

The stability of the amorphous form is directly related to the strength of these intermolecular interactions and the kinetic barrier to crystallization. The transition from the amorphous state back to a crystalline form would involve the structural evolution from local, supramolecular assemblies to long-range intermolecular ordering. nih.gov Depending on the annealing conditions, this crystallization process could potentially lead to different polymorphic or pseudopolymorphic forms. nih.gov

| Property | Crystalline Form | Postulated Amorphous Form |

|---|---|---|

| Ordering | Long-range periodic order | Short-range order only |

| Hydrogen Bonding | Well-defined, repetitive network of N⁺-H···O and O-H···O bonds | Disordered network of similar hydrogen bonds |

| Interaction Environment | Uniform and homogeneous | Heterogeneous, with a distribution of local environments |

| Key Synthons | R¹₂(5), C(7), R²₂(6) motifs | Persistence of local acid-pyridine and acid-acid interactions without long-range structure |

Spectroscopic and Vibrational Theoretical Analysis of Nicotinic Acid and Tartaric Acid

Disclaimer: No specific theoretical or spectroscopic studies have been published on the compound "Nicotinic acid, tartrate." Therefore, this article will focus on the individual constituent molecules: Nicotinic acid and Tartaric acid, following the requested analytical framework.

Spectroscopic and Vibrational Theoretical Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries and predict vibrational frequencies.

Nicotinic Acid:

The molecular geometry of nicotinic acid has been optimized using DFT calculations, often with the B3LYP functional and a 6-311++G(d,p) basis set. jocpr.com These calculations help in determining bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The vibrational frequencies of nicotinic acid have also been calculated using these methods. jocpr.com A comparison between the theoretical and experimental vibrational frequencies allows for a detailed assignment of the vibrational modes. jocpr.com

Below is a table of selected calculated vibrational frequencies for nicotinic acid compared with experimental data.

| Vibrational Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| O-H stretch | 3585 | - | - |

| C-H stretch | 3128 | 3060 | 3069 |

| C=O stretch | 1740 | 1712 | 1712 |

| C-N stretch | 1620 | 1610 | 1610 |

| C-C stretch | 1595 | 1591 | 1591 |

| O-H in-plane bend | 1425 | 1419 | 1419 |

| C-H in-plane bend | 1330 | 1325 | 1325 |

| C-O stretch | 1295 | 1290 | 1290 |

| Ring breathing | 1035 | 1030 | 1030 |

| C-H out-of-plane bend | 930 | 925 | 925 |

Data sourced from theoretical calculations using B3LYP/6-311++G(d,p) basis set. jocpr.com

Tartaric Acid:

For tartaric acid, DFT calculations, particularly with the B3LYP method and a 6-311++G(d,p) basis set, have been employed to perform conformational analysis and determine the most stable conformer. selcuk.edu.tr The optimized geometric parameters, including bond lengths and angles, for the most stable conformer have been reported. selcuk.edu.tr The vibrational frequencies for L-tartaric acid have been both experimentally measured and theoretically calculated, allowing for a detailed understanding of its vibrational spectrum. nih.gov Solid-state DFT calculations have also been used to simulate the crystalline structure and assign low-frequency vibrations. nih.gov

The following table presents a selection of calculated vibrational frequencies for L-tartaric acid.

| Vibrational Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| O-H stretch (intramolecular H-bond) | 3585 | 3550-3200 (broad) | - |

| C-H stretch | 2990 | 2985 | 2985 |

| C=O stretch | 1750 | 1745 | 1745 |

| C-C stretch | 1200 | 1195 | 1195 |

| C-O stretch | 1145 | 1140 | 1140 |

| O-H bend | 1450 | 1445 | 1445 |

| C-H bend | 1380 | 1375 | 1375 |

Data sourced from DFT calculations with B3LYP/6-311++G(d,p) basis sets. nih.gov

Ab initio molecular orbital methods are based on first principles, without the inclusion of experimental parameters. These calculations provide valuable insights into the electronic structure of molecules.

Nicotinic Acid:

Ab initio calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been used to study the electronic properties of nicotinic acid. jocpr.comresearchgate.net These studies have investigated various species of nicotinic acid, including its protonated, zwitterionic, and anionic forms, providing a good correlation between calculated and experimental vibrational frequencies. researchgate.net The electronic structure analysis helps in understanding the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining the chemical reactivity of the molecule. nepjol.info The energy gap between HOMO and LUMO provides information about the molecule's stability and reactivity. nepjol.info For the niacin molecule, the HOMO-LUMO energy gap has been calculated to be 5.398 eV. nepjol.info

Tartaric Acid:

Ab initio methods have also been applied to study tartaric acid and its derivatives. acs.orgnih.gov These calculations have been used to investigate the structures, energies, and electronic properties of these molecules. acs.org Such studies provide insights into the molecular orbital energies, which can be correlated with experimental measurements of electron affinity. nih.gov For L-tartaric acid, ab initio calculations have been used to determine its electronic absorption spectra in both the gas phase and in an aqueous solution. nih.gov

Natural Population Analysis (NPA) provides a method for calculating atomic charges and orbital populations, offering a description of the electron distribution. researchgate.netiupac.org Natural Bond Orbital (NBO) analysis is used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. nih.gov

Nicotinic Acid:

Tartaric Acid:

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |

| LP(O) -> σ(O-H) | High (indicative of strong H-bond) |

| LP(O) -> σ(C-C) | Moderate |

| π(C=C) -> π*(C=C) | Delocalization within the system |

Illustrative table based on typical NBO analysis findings for molecules with similar functional groups.

The Quantum Theory of Atoms in Molecules (QTAIM) is used to analyze the electron density topology to characterize chemical bonds and intermolecular interactions. frontiersin.org The Noncovalent Interaction (NCI) analysis, based on the reduced density gradient (RDG), is a tool for visualizing and identifying noncovalent interactions. dergi-fytronix.com

Nicotinic Acid:

QTAIM analysis has been applied to co-crystals involving nicotinamide (a derivative of nicotinic acid) to characterize hydrogen bonding interactions. frontiersin.org This analysis is based on the properties of bond critical points (BCPs) in the electron density. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provide information about the nature and strength of the interactions. frontiersin.org For nicotinic acid, a QTAIM analysis would characterize the covalent bonds within the molecule and any potential intramolecular hydrogen bonds. NCI-RDG analysis would further allow for the visualization of weak interactions, such as van der Waals forces and steric repulsions within the molecule.

Tartaric Acid:

For tartaric acid, NCI plot analysis has been used to understand the intramolecular hydrogen bonding networks that stabilize its different conformers. researchgate.net The NCI analysis visually confirms the presence of O-H⋯O=C and O-H⋯O interactions. researchgate.net A QTAIM analysis of tartaric acid would provide quantitative data on these hydrogen bonds, such as the electron density at the bond critical points, which correlates with the strength of the bonds.

| Topological Parameter | Value Range for H-bonds | Interpretation |

| Electron Density (ρ) | 0.002–0.040 a.u. | Indicates the strength of the interaction. |

| Laplacian of Electron Density (∇²ρ) | 0.024–0.139 a.u. | A positive value indicates a closed-shell interaction (like H-bonds). |

| Total Energy Density (H) | Negative | Indicates a degree of covalent character. |

General value ranges for hydrogen bonds as characterized by QTAIM. frontiersin.org

Functional Properties Research Non Clinical Focus

Thermal Stability and Phase Transition Studies

The thermal stability of nicotinic acid-tartrate compounds has been a subject of investigation to determine their suitability for various applications. Studies on organic single crystals of nicotinium tartrate have shown that the material possesses good thermal stability. worldscientific.comresearchgate.net

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key techniques used to evaluate the thermal behavior of these crystals. Research indicates that nicotinic L-tartaric acid crystals are thermally stable up to a certain temperature, with a single-stage melting point observed at 180°C without any decomposition prior to melting. worldscientific.comresearchgate.net Another study on (S)-nicotinium bis-D-(−)-tartrate reported a melting point of 143.1 °C, which is noted as one of the highest melting points for a crystalline nicotine (B1678760) solid. researchgate.netfigshare.com

The thermal behavior of nicotinic acid itself has been characterized by a multi-stage process including a solid-solid phase transition, sublimation, melting, and evaporation under inert conditions. researchgate.net When complexed with tartaric acid, the resulting salt exhibits distinct thermal properties. For instance, the salt formed with D-(−)-tartaric acid has a melting point of 143.1 °C, while the L-(+)-tartrate salt has a melting point of 93.7 °C. nih.gov

| Compound | Melting Point (°C) | Decomposition Behavior | Source |

|---|---|---|---|

| Nicotinium Tartrate | 180 | No decomposition before melting | worldscientific.comresearchgate.net |

| (S)-nicotinium bis-D-(−)-tartrate | 143.1 | Not specified | researchgate.netfigshare.com |

| (S)-nicotinium bis-L-(+)-tartrate dihydrate | 93.7 | Not specified | nih.gov |

Photostability Enhancement Mechanisms of Nicotinic Acid-Tartrate Salts

The formation of salts, such as nicotinic acid, tartrate, has been demonstrated as an effective method to improve the photostability of the parent compounds. researchgate.net Nicotine, for example, is known to degrade upon exposure to air or ultraviolet (UV) radiation, leading to the formation of products like nicotinic acid and oxynicotine. nih.govacs.org The crystallization of nicotine with enantiomerically pure tartaric acid to form nicotinium tartrate salts has been shown to enhance its resistance to photo-induced degradation. researchgate.net

The enhanced photostability is attributed to the formation of a stable crystalline lattice. In this structure, the molecules are held in fixed orientations by strong intermolecular interactions, such as hydrogen bonding. These interactions in the nicotinium tartrate salts help to dissipate the energy absorbed from UV radiation, thereby reducing the likelihood of photochemical reactions that lead to degradation. The crystal packing in both the L-tartrate and D-tartrate salts of nicotine creates a more robust solid-state form compared to the liquid state of pure nicotine, which is more susceptible to degradation. researchgate.net

Nonlinear Optical (NLO) Material Characterization

This compound has been identified as a promising organic nonlinear optical (NLO) material. worldscientific.comresearchgate.net The growth of single crystals of nicotinic L-tartaric acid and their subsequent characterization have revealed properties that make them suitable for applications such as frequency conversion. worldscientific.comresearchgate.netaip.org The organic nature of these crystals contributes to their favorable NLO characteristics. worldscientific.comresearchgate.net

Second Harmonic Generation (SHG) Efficiency (Kurtz-Perry technique)

The second harmonic generation (SHG) efficiency of nicotinic acid-tartrate has been confirmed using the Kurtz-Perry powder technique. worldscientific.comresearchgate.netaip.org This method is a standard for the preliminary screening of materials for their NLO properties. mdpi.comresearchgate.netnih.gov In these tests, a powdered sample of the nicotinic L-tartaric (NLT) crystal is irradiated with a high-intensity laser, and the intensity of the generated second-harmonic light is measured. aip.org The results for nicotinic L-tartaric acid indicate a measurable SHG efficiency, confirming its potential as an NLO material. aip.org Similarly, studies on nicotinium tartrate single crystals also employed the Kurtz-Perry technique to measure the NLO property of the material. worldscientific.comresearchgate.net

Optical Transparency and Cut-off Wavelength Determination

The optical transparency and the UV cut-off wavelength are critical parameters for NLO materials. UV-Vis spectroscopic analysis of nicotinic L-tartaric acid crystals has been conducted to determine their transparent range. aip.org These studies have shown that the crystal has a wide transparency window in the visible region of the electromagnetic spectrum. aip.org The lower cut-off wavelength for nicotinic L-tartaric acid has been determined from its UV-Vis spectrum. aip.orgosti.gov For nicotinium tartrate single crystals, UV-Vis-NIR spectrum analysis confirmed very low absorption in the entire visible region. worldscientific.comresearchgate.net

| Compound | Optical Transparency Range | UV Cut-off Wavelength | Source |

|---|---|---|---|

| Nicotinic L-Tartaric Acid | Wide transparency in the visible region | Determined from UV-Vis spectrum | aip.org |

| Nicotinium Tartrate | Very low absorption in the entire visible region | Not specified | worldscientific.comresearchgate.net |

Photoconductivity and Piezoelectric Response Investigations

Investigations into the photoconductivity and piezoelectric properties of nicotinium tartrate single crystals have been carried out. worldscientific.comresearchgate.net The presence of a piezoelectric response indicates that the crystal structure is non-centrosymmetric, which is a prerequisite for second-order NLO effects like SHG. worldscientific.comresearchgate.net The photoconductivity studies provide insights into the electronic behavior of the material upon illumination. These characterizations are essential for understanding the potential applications of nicotinic acid-tartrate in optoelectronic devices. worldscientific.comresearchgate.networldscientific.com

Dissolution Rate and Permeability Enhancement through Co-crystallization (from a physicochemical mechanism perspective)

Co-crystallization is a well-established technique to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as their dissolution rate and permeability. sphinxsai.comresearchgate.net The formation of a co-crystal involves combining an API with a coformer through non-covalent interactions, primarily hydrogen bonding, within the crystal lattice. researchgate.net

The enhancement in dissolution rate of a co-crystal can be attributed to several physicochemical mechanisms. One key factor is the reduction in the crystal lattice energy of the co-crystal compared to the pure API. A lower lattice energy facilitates the dissociation of molecules from the crystal surface into the solvent, thereby increasing the dissolution rate. core.ac.uk Furthermore, the coformer itself is often a highly water-soluble compound. As the co-crystal dissolves, the coformer can create a microenvironment with increased solubility for the API, a phenomenon known as the solubilization effect of the coformer. core.ac.uk

Complexation Chemistry of Nicotinic Acid with Ions and Macrocycles Relevant to Tartrate Interactions

Coordination Chemistry of Nicotinic Acid with Transition Metal Ions

Nicotinic acid readily forms coordination complexes with a variety of transition metal ions. libretexts.org The primary modes of binding involve the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. orientjchem.orgresearchgate.net The formation of these complexes can be understood as a Lewis acid-base interaction, where the metal ion acts as the Lewis acid and the nicotinic acid ligand as the Lewis base. libretexts.org The stoichiometry and stability of these metal-nicotinate complexes are influenced by factors such as the nature of the metal ion, the pH of the solution, and the solvent system used. orientjchem.orgrspsciencehub.com

Potentiometric titration is a widely used technique to determine the stability constants of metal complexes in solution. hakon-art.comasianpubs.org This method involves monitoring the pH of a solution containing the ligand (nicotinic acid) and a metal ion as it is titrated with a standard base. rspsciencehub.com The resulting titration curves provide data to calculate the proton-ligand stability constants (pKa) of nicotinic acid and the metal-ligand stability constants (log K). rspsciencehub.comasianpubs.org

Studies have been conducted on the complexation of nicotinic acid with transition metals such as V(II), Cr(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) in various aquo-organic media. rspsciencehub.com The stability of these complexes is often compared across different solvent systems, such as methanol-water and ethanol-water mixtures. rspsciencehub.com It has been observed that the stability constants are generally greater in a methanol-water medium compared to an ethanol-water medium. rspsciencehub.com

The order of stability for nicotinic acid complexes with several divalent and trivalent metal ions has been reported as: Au(III) > Pt(II) > ZrO(II) > UO2(II) > Cr(III) > Cu(II) > Zn(II) > Mn(II). orientjchem.org This order is generally consistent with the Irving-Williams series for divalent metal ions.

Table 1: Stability Constants (log K1) of Nicotinic Acid Complexes with Transition Metal Ions

| Metal Ion | 36% Methanol-Water | 30% Ethanol-Water |

|---|---|---|

| V(II) | 4.12 | 3.86 |

| Cr(II) | 4.29 | 4.02 |

| Fe(III) | 6.25 | 5.96 |

| Co(II) | 4.62 | 4.35 |

| Ni(II) | 4.95 | 4.69 |

| Cu(II) | 5.86 | 5.58 |

| Zn(II) | 4.48 | 4.21 |

Data sourced from potentiometric studies at 298K and an ionic strength of 0.1M NaClO4. rspsciencehub.com

Spectroscopic techniques are essential for elucidating the structure and bonding in metal-nicotinate complexes. Infrared (IR) spectroscopy, in particular, provides valuable information about the coordination mode of the nicotinic acid ligand. banglajol.infonih.gov

Upon complexation, shifts in the characteristic vibrational frequencies of the carboxylic acid and pyridine ring are observed. For instance, in the IR spectrum of a Pb-nicotinic acid complex, the appearance of bands corresponding to the asymmetric and symmetric stretching of the carboxylate ion (COO-) indicates coordination through the carboxyl group. banglajol.info In contrast, studies on Cu(II) complexes with nicotinic acid suggest that coordination can occur solely through the heterocyclic nitrogen atom. orientjchem.org In other cases, coordination may involve both the pyridine nitrogen and the carboxylate oxygen. researchgate.netnih.gov

UV-visible spectroscopy is also employed to study the electronic transitions within these complexes, which can provide insights into their geometry. researchgate.netbanglajol.info For example, the UV-vis spectra of Fe(III) and Co(II) complexes with nicotinic acid show d-d electronic transitions, which are characteristic of transition metal complexes. researchgate.net

Table 2: Selected IR Absorption Frequencies (cm⁻¹) for Nicotinic Acid and its Complexes

| Compound | ν(C=O) | νas(COO⁻) | νs(COO⁻) |

|---|---|---|---|

| Nicotinic Acid | 1706 | - | - |

| Cd(II)-Nicotinic Acid | 1696 | - | - |

| Hg(II)-Nicotinic Acid | 1711 | - | - |

| Pb(II)-Nicotinic Acid | - | 1600 | 1392 |

Data indicates coordination through the carboxylate group in the Pb(II) complex. banglajol.info

Inclusion Complex Formation of Nicotinic Acid with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavities, forming inclusion complexes. mdpi.commdpi.com This encapsulation can enhance the solubility, stability, and bioavailability of the guest molecule. nih.govresearchgate.net Nicotinic acid can form such inclusion complexes with cyclodextrins, particularly β-cyclodextrin. iaea.org

The formation of these complexes is a dynamic equilibrium process, typically with a 1:1 stoichiometry between the host (cyclodextrin) and the guest (nicotinic acid). researchgate.netrsc.org The interaction is driven by non-covalent forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. researchgate.netsemanticscholar.org

The formation of an inclusion complex between nicotinic acid and β-cyclodextrin has been confirmed through various analytical techniques, including X-ray diffraction, differential scanning calorimetry (DSC), and Fourier-transform infrared (FTIR) spectroscopy. iaea.org ¹H NMR spectroscopy is particularly useful for studying these interactions in solution, as changes in the chemical shifts of the protons of both the nicotinic acid and the cyclodextrin (B1172386) can indicate which parts of the molecules are involved in the complexation. iaea.org

Studies suggest that the pyridine ring of the nicotinic acid is embedded within the β-cyclodextrin cavity, while the carboxylic group is located near the rim. nih.govsemanticscholar.org The formation of these complexes can protect nicotinic acid from premature metabolism. nih.govresearchgate.net

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the structure, stability, and nature of interactions in host-guest complexes. semanticscholar.orgresearchgate.net These studies can model the inclusion process and calculate complexation energies for different orientations of the guest molecule within the host cavity. nih.govsemanticscholar.org

For the nicotinic acid/β-cyclodextrin complex, computational models have shown that the most stable orientation involves the pyridine ring being fully embedded in the cavity, with the carboxylic group positioned at the primary hydroxyl rim of the cyclodextrin. nih.govsemanticscholar.org Analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) help to detail the nature of the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that stabilize the complex. nih.govsemanticscholar.org These models also confirm the charge transfer from the host (cyclodextrin) to the guest (nicotinic acid). nih.govsemanticscholar.org

Advanced Analytical Method Development for Nicotinic Acid Tartrate Research

Spectrophotometric Method Development and Validation for Quantitative Analysis

Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantitative analysis of active compounds.

UV-Visible spectrophotometry is a well-established technique for the quantitative determination of compounds that possess chromophores, which absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Nicotinic acid and its derivatives exhibit characteristic UV absorption due to the pyridine (B92270) ring in their structure.

In developing a UV-Vis method for Nicotinic acid, tartrate, the first step is to determine its wavelength of maximum absorption (λmax). For nicotinic acid, the λmax is typically observed around 261-262 nm. japsonline.comresearchgate.netnih.gov Studies on related compounds, such as nicotine (B1678760) bitartrate (B1229483) dihydrate, have also identified a λmax at 259 nm. asianpubs.org When dissolved in a suitable solvent, like ethanol (B145695), methanol, or dilute hydrochloric acid, this compound is expected to show a similar absorption profile. japsonline.comsphinxsai.comstarnacells.com The use of 0.1M hydrochloric acid has been noted as a well-documented method for validating the absorbance scale and linearity of spectrophotometers in the Far UV region using nicotinic acid. starnacells.com The specific λmax for this compound would be confirmed by scanning a dilute solution of the compound over a wavelength range of 200-400 nm. allsubjectjournal.com

The absorbance at this λmax is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law. This principle forms the basis for its quantitative analysis.

Validation of the developed spectrophotometric method is essential to ensure its reliability and suitability for its intended purpose. This is performed in accordance with International Council for Harmonisation (ICH) guidelines. japsonline.com

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a specified range. asianpubs.org For nicotinic acid, linearity has been demonstrated over concentration ranges such as 1-19 µg/ml and 5-30 µg/ml. japsonline.comallsubjectjournal.com A linear relationship is typically confirmed by a high correlation coefficient (R²), which should ideally be close to 0.999. japsonline.comasianpubs.org

| Parameter | Reported Value (for Nicotinic Acid/Niacin) | Reference |

|---|---|---|

| Concentration Range | 1-19 µg/ml | japsonline.com |

| Correlation Coefficient (R²) | 0.9991 | japsonline.com |

Precision: The precision of the method is determined by assessing its repeatability (intra-day precision) and intermediate precision (inter-day precision). japsonline.com This involves multiple measurements of a sample at a fixed concentration on the same day and on different days. allsubjectjournal.com The precision is expressed as the percentage of Relative Standard Deviation (% RSD), which should typically be less than 2%. researchgate.net For a validated nicotinic acid method, intra-day and inter-day precision %RSD values were reported as 0.3677% and 0.3672%, respectively. japsonline.com

| Precision Type | Parameter | Reported Value (% RSD for Nicotinic Acid) | Reference |

|---|---|---|---|

| Intra-day | Repeatability | 0.3677% | japsonline.com |

| Inter-day | Intermediate Precision | 0.3672% | japsonline.com |

Accuracy: Accuracy reflects the closeness of the measured value to the true value and is often determined through recovery studies. asianpubs.org A known amount of the standard compound is added to a sample, and the mixture is analyzed. The percentage of the added compound that is measured (recovered) indicates the accuracy of the method. Recovery values for nicotinic acid analysis are typically expected to be within the range of 99-101%. Studies have shown recovery rates between 99.15% and 99.66%. japsonline.comallsubjectjournal.com

| Parameter | Specification | Reported Value (for Nicotinic Acid) | Reference |

|---|---|---|---|

| Recovery | % Recovered | 99.15% - 99.66% | japsonline.comallsubjectjournal.com |

Other validation parameters include the Limit of Detection (LOD), the lowest amount of analyte that can be detected, and the Limit of Quantitation (LOQ), the lowest amount that can be quantitatively determined with suitable precision and accuracy. japsonline.com For a UV method for niacin, the LOD and LOQ were found to be 0.64 µg/ml and 1.94 µg/ml, respectively. japsonline.com

Thermal Analysis Techniques in Analytical Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are vital for characterizing the solid-state properties of compounds like this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. eag.com It is used to detect and quantify thermal transitions such as melting, crystallization, and solid-solid phase transitions. researchgate.netmalvernpanalytical.com DSC provides information on the melting point (Tm), which is a key indicator of purity, and the enthalpy of fusion (ΔH), which is the energy required to melt the substance. malvernpanalytical.com

For nicotinic acid, DSC studies have identified a solid-solid phase transition around 182-183°C and a sharp endothermic melting transition at approximately 237°C. researchgate.netresearchgate.net Research on nicotine tartrate salts also demonstrates the utility of DSC in characterizing thermal properties. For instance, DSC scans of nicotine L-tartrate and D-tartrate salts show distinct melting endotherms. researchgate.net A DSC analysis of this compound would reveal its melting point, providing a critical parameter for its identification and quality control. The shape and sharpness of the melting peak can also offer insights into the sample's crystallinity and purity.

| Compound | Melting Point (Tm) | Enthalpy of Fusion (ΔHfus) | Reference |

|---|---|---|---|

| (S)-nicotinium L-tartrate | 144.5 °C | 36.1 kJ mol-1 | researchgate.net |

| (S)-nicotinium D-tartrate | 144.1 °C | 35.1 kJ mol-1 | researchgate.net |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. umw.edu.pletamu.edu This technique is essential for determining the thermal stability of a compound and studying its decomposition profile. The TGA curve plots the percentage of initial mass remaining against temperature. etamu.edu

TGA can identify the temperature at which decomposition begins, the different stages of decomposition, and the mass of any residual material. unesp.br For nicotinic acid, thermal behavior studies have shown that it undergoes sublimation and evaporation at elevated temperatures, with minor chemical decomposition occurring above 245°C. researchgate.net Studies on nicotine bitartrate have also utilized TGA to examine the thermal transfer of nicotine to the gas phase. acs.org A TGA of this compound would provide crucial information on its thermal stability, indicating the temperature range in which the compound is stable and the pattern of its thermal degradation. This is particularly important for determining appropriate storage and handling conditions.

| Temperature Range (°C) | Observed Thermal Event | Mass Loss | Reference |

|---|---|---|---|

| 176–198 | Solid-solid phase transition | Minimal | researchgate.net |

| 198–232 | Sublimation | Significant | researchgate.net |

| 232–263 | Melting | - | researchgate.net |

| >245 | Onset of minor decomposition | Progressive | researchgate.net |

Future Research Directions and Unexplored Avenues for Nicotinic Acid Tartrate Systems

Exploration of Novel Synthetic Routes for Tailored Crystalline Forms

Future research into nicotinic acid-tartrate systems will likely focus on the development of innovative synthetic methodologies to gain precise control over their crystalline forms. Traditional methods like slow evaporation have proven effective in producing single crystals, but the exploration of alternative techniques could yield novel polymorphs, solvates, and co-crystals with unique properties. nih.govsysrevpharm.orgnih.gov

Techniques such as liquid-assisted grinding, slurry co-crystallization, and the use of supercritical fluids are promising avenues for exploration. nih.govmdpi.com Liquid-assisted grinding, for instance, involves the addition of a small amount of solvent to a mixture of the solid reactants, which can catalyze the formation of co-crystals and potentially lead to different crystalline phases than those obtained from solution growth. sysrevpharm.org Similarly, slurry co-crystallization, where a suspension of the components is stirred in a solvent in which they are sparingly soluble, can be a powerful tool for screening for new solid forms. nih.gov

Furthermore, the influence of various solvents on the crystallization outcome needs to be systematically investigated. The choice of solvent can significantly impact the resulting crystal structure, including the incorporation of solvent molecules to form solvates or hydrates. mdpi.comnih.gov A deeper understanding of solvent-solute interactions will be crucial for the rational design of synthetic strategies to target specific crystalline architectures with desired physical and chemical characteristics.

Table 1: Comparison of Synthetic Methods for Co-crystal Formation

| Method | Description | Potential Advantages for Nicotinic Acid-Tartrate Systems |

| Slow Evaporation | Dissolving nicotinic acid and tartaric acid in a suitable solvent and allowing the solvent to evaporate slowly to form crystals. | Simple and effective for growing large, high-quality single crystals suitable for X-ray diffraction analysis. nih.gov |

| Liquid-Assisted Grinding | Grinding the solid reactants together with a small amount of a liquid catalyst. | Can produce novel polymorphs, is a green chemistry approach, and is often faster than solution-based methods. sysrevpharm.org |

| Slurry Co-crystallization | Stirring a suspension of the reactants in a solvent where they have low solubility. | Useful for screening a wide range of solvents and identifying stable crystalline forms. nih.gov |

| Supercritical Fluid Technology | Utilizing supercritical fluids (e.g., CO2) as solvents or anti-solvents for crystallization. | Offers control over particle size and morphology and can lead to the formation of unique crystalline phases. mdpi.com |